3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Overview
Description
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is first reduced to an amine, followed by the formation of the ethoxy linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline or pyrrolidine moieties.
Scientific Research Applications
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .
Comparison with Similar Compounds
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline can be compared with similar compounds such as:
4-[2-(Pyrrolidin-1-yl)ethoxy]aniline: Similar structure but with the ethoxy group attached at a different position on the aniline ring.
3-[2-(Morpholin-4-yl)ethoxy]aniline: Contains a morpholine ring instead of a pyrrolidine ring.
3-[2-(Piperidin-1-yl)ethoxy]aniline: Features a piperidine ring in place of the pyrrolidine ring. These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.
Biological Activity
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a chemical compound with potential biological activities that warrant detailed exploration. This compound has garnered attention due to its structural properties and possible applications in pharmacology, particularly in the context of immune modulation and cellular signaling.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O, with a molecular weight of approximately 218.30 g/mol. Its structure includes a pyrrolidine ring, which is known for contributing to various biological activities due to its ability to interact with biological receptors.
Property | Value |
---|---|
Molecular Formula | C13H18N2O |
Molecular Weight | 218.30 g/mol |
SMILES | CCN1CCCC1CC(Cc2ccccc2)O |
InChI Key | DTXSID20620481 |
Immune Modulation
Research indicates that compounds similar to this compound may influence immune cell signaling pathways. For instance, Syk (spleen tyrosine kinase), a critical player in immune responses, has been shown to interact with various receptors in immune cells, including mast cells and macrophages. Inhibition of Syk can lead to decreased cytokine production and phagocytosis, suggesting that similar compounds could modulate these processes .
Case Studies
- Syk Inhibition and Immune Response :
- Chronic Inflammatory Diseases :
Potential Applications
Given its structural characteristics, this compound may be explored for:
- Anticoagulant therapies : By modulating platelet activation.
- Anti-inflammatory treatments : Particularly for chronic conditions involving eosinophils.
- Cancer therapeutics : Due to its potential effects on immune cell signaling pathways.
Research Findings
Recent findings suggest that compounds similar to this compound exhibit diverse biological functions:
- Cellular Adhesion : Influences the adhesion properties of various cell types, which is critical in immune responses.
- Vascular Development : May play a role in angiogenesis through modulation of endothelial cell behavior.
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Immune Modulation | Inhibition of Syk-related pathways |
Platelet Activation | Reduction in aggregation and activation |
Eosinophil Survival | Potential reduction in chronic inflammation |
Cancer Cell Interaction | Possible modulation of tumor microenvironment |
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXLUSVVAGFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620481 | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-30-7 | |
Record name | 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373824-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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